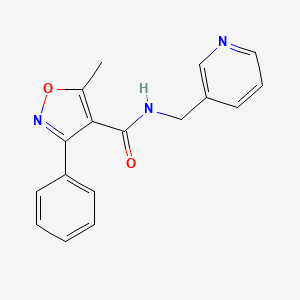
1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone, also known as MPBP, is a synthetic compound that belongs to the class of piperazinone derivatives. MPBP has been widely studied for its potential use in scientific research due to its unique chemical properties and biological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities
1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone and related compounds have been studied for their synthesis and potential antimicrobial activities. For instance, novel triazole derivatives have been synthesized for antimicrobial screening, demonstrating the versatility of piperazinone derivatives in creating compounds with potential antimicrobial properties (Bektaş et al., 2010).
Structural and Supramolecular Analysis
Research involving closely related compounds has focused on their structural characteristics, including hydrogen-bonded assemblies and the impact of different substituents on the molecule's assembly and structural integrity. Studies have shown that variations in substituents can lead to different dimensional assemblies, demonstrating the compound's utility in structural chemistry (Chinthal et al., 2021).
Anti-Inflammatory and Analgesic Agents
Further research has explored the synthesis of novel compounds derived from this compound for use as anti-inflammatory and analgesic agents. These studies highlight the compound's potential in medicinal chemistry, particularly in the development of new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Reactions with Morpholine and Piperidine
Research into the reactions of related compounds with morpholine and piperidine has provided insights into the synthesis of amides and enamines, contributing to the broader understanding of chemical reactions involving piperazinone derivatives. This research is valuable for synthesizing a variety of chemical compounds with potential applications in various fields (Buggle et al., 1978).
Central Nervous System (CNS) Agents
Studies have also explored the potential of this compound derivatives as central nervous system agents, particularly focusing on their affinity for 5-HT1A and 5-HT2 receptors. This research underscores the compound's potential applications in developing new CNS agents, highlighting its significance in pharmacological research (Mokrosz et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-14-27-18-10-6-4-8-16(18)21(25)22-12-13-23(20(24)15-22)17-9-5-7-11-19(17)26-2/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNILMLYSKBMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)




![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)
![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)
![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)
![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

